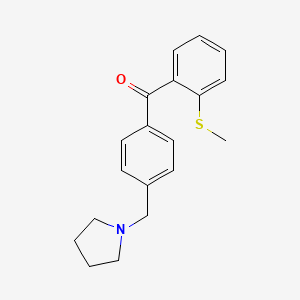
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is a chemical compound with the formula C19H21NOS . It contains a total of 45 bonds, including 24 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, and 12 aromatic bonds . The molecule also includes 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), 1 sulfide, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of 4’-Pyrrolidinomethyl-2-thiomethylbenzophenone is quite complex. It contains a total of 43 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 1 Sulfur atom . The molecule also includes several types of bonds and functional groups, including a ketone, a tertiary amine, a sulfide, and a pyrrolidine .Aplicaciones Científicas De Investigación
Enantioselective Electrodes
A study by Schwientek, Pleus, and Hamann (1999) discussed the use of chiral pyrrole monomers for the electrochemical reduction of prochiral organic molecules, such as 4-methylbenzophenone. This research highlights the potential of using pyrrole-based compounds in creating enantioselective electrodes, which could have implications in asymmetric synthesis and analysis (Schwientek, Pleus, & Hamann, 1999).
Fluorescent Probe for Thiophenols Discrimination
Wang et al. (2012) developed a reaction-based fluorescent probe using a pyrrolidine-based fluorophore for the discrimination of thiophenols over aliphatic thiols. This probe exhibited high selectivity and sensitivity, demonstrating potential applications in environmental and biological sciences (Wang et al., 2012).
Functional Polymers and Thiol-Ene Coupling
David and Kornfield (2008) investigated the grafting of various side groups, including pyridine, onto polybutadiene using thiol-ene addition. This study provides insights into the versatile applications of pyridine-based compounds in polymer chemistry, particularly in functionalizing polymers for various industrial uses (David & Kornfield, 2008).
Photoinduced Electron Transfer
Research by Argüello, Pérez-Ruíz, and Miranda (2007) explored the [4+2] cycloaddition of thiobenzophenone with arylalkenes, mediated by electron transfer photosensitizers. This study demonstrates the utility of pyrrolidine derivatives in photochemistry and their potential role in the development of new synthetic pathways (Argüello, Pérez-Ruíz, & Miranda, 2007).
Emission and Surface Properties in Polymer Science
Lin et al. (2014) synthesized a polybenzoxazine with pyridinyl moieties and analyzed its emission and surface properties. The study contributes to the understanding of how pyrrolidine structures can influence the properties of polymers, with potential applications in materials science (Lin et al., 2014).
Synthesis of Novel Polyimides
Wang et al. (2006) described the synthesis of new polyimides containing pyridine moieties, revealing the importance of such structures in developing materials with specific thermal and mechanical properties (Wang et al., 2006).
Hydrogen-Bond Basicity Scale
Graton, Berthelot, and Laurence (2001) constructed a hydrogen-bond basicity scale for secondary amines, including pyrrolidine, providing valuable data for understanding intermolecular interactions in chemical and pharmaceutical research (Graton, Berthelot, & Laurence, 2001).
Anti-Cancer and Anti-Inflammatory Studies
Zulfiqar et al. (2021) synthesized 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol and evaluated its anti-inflammatory and anticancer activities. This study underscores the therapeutic potential of pyrrolidine derivatives in medical research (Zulfiqar et al., 2021).
Propiedades
IUPAC Name |
(2-methylsulfanylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NOS/c1-22-18-7-3-2-6-17(18)19(21)16-10-8-15(9-11-16)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWADQZUAXNBDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642740 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Pyrrolidinomethyl-2-thiomethylbenzophenone | |
CAS RN |
898776-20-0 |
Source


|
| Record name | [2-(Methylsulfanyl)phenyl]{4-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

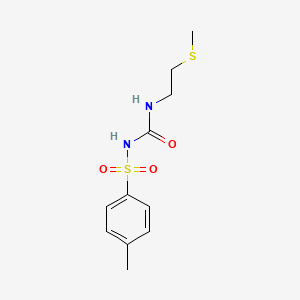
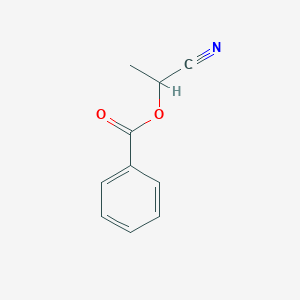
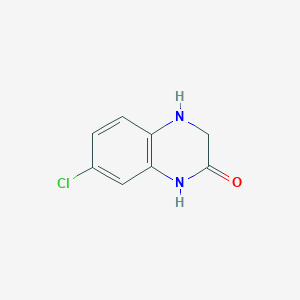
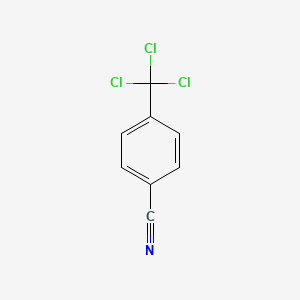
![1,3-Dimethyl-1,4-dihydropyrazolo[3,4-b][1,4]thiazin-5(6H)-one](/img/structure/B1346444.png)
![[({[(4-Methylphenyl)sulfonyl]amino}acetyl)amino]acetic acid](/img/structure/B1346446.png)
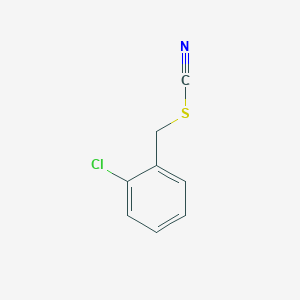
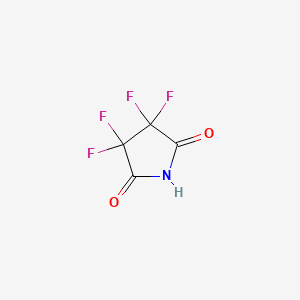
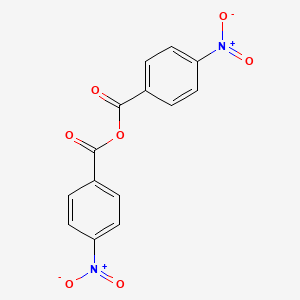
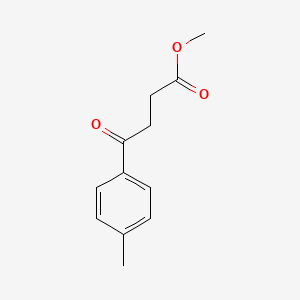
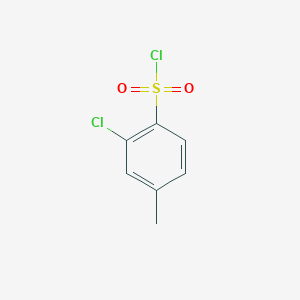
![Benzoic acid, 2-[methyl[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B1346459.png)
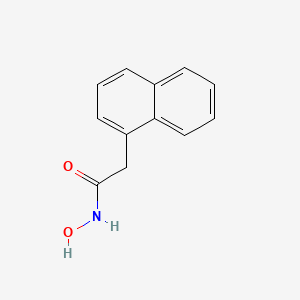
![Thieno[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1346461.png)